molecular formula C10H10Cl2O2 B13570583 3-(3,4-Dichlorophenyl)butanoic acid

3-(3,4-Dichlorophenyl)butanoic acid

Cat. No.: B13570583
M. Wt: 233.09 g/mol
InChI Key: IHYQKMRJUMQJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dichlorophenyl)butanoic acid is a dichlorophenyl derivative with the molecular formula C10H10Cl2O2 . This compound serves as a key structural motif and potential synthetic intermediate in organic and medicinal chemistry. Its structure is closely related to various pharmacologically active molecules, including Baclofen derivatives, highlighting its value in central nervous system (CNS) drug discovery and development . Researchers utilize this compound and its analogs as building blocks for the synthesis of more complex molecules, such as amino acid derivatives, which are investigated for their biological activity . The presence of both a carboxylic acid functional group and the dichlorophenyl ring makes it a versatile precursor for amide formation, condensation reactions, and other synthetic transformations. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10Cl2O2

Molecular Weight

233.09 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)butanoic acid

InChI

InChI=1S/C10H10Cl2O2/c1-6(4-10(13)14)7-2-3-8(11)9(12)5-7/h2-3,5-6H,4H2,1H3,(H,13,14)

InChI Key

IHYQKMRJUMQJSB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 3,4 Dichlorophenyl Butanoic Acid

Advanced Synthetic Routes to 3-(3,4-Dichlorophenyl)butanoic Acid and its Stereoisomers

The synthesis of this compound can be approached through various methods, with particular emphasis on controlling the stereochemistry at the chiral center.

Enantioselective Synthesis Strategies and Stereochemical Control

Achieving high enantiopurity is often crucial for the biological applications of chiral molecules. For the synthesis of enantiomerically enriched this compound, several strategies can be employed.

One potential approach is through the asymmetric hydrogenation of a suitable unsaturated precursor . For instance, 3-(3,4-dichlorophenyl)but-2-enoic acid or 3-(3,4-dichlorophenyl)but-3-enoic acid could be hydrogenated using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand (e.g., BINAP or DuPhos). The choice of catalyst and reaction conditions would be critical in dictating the enantioselectivity of the reduction.

Another strategy involves the use of a chiral auxiliary . A chiral alcohol could be esterified with a precursor acid, and the resulting chiral ester would then be subjected to a diastereoselective reaction, such as a conjugate addition of a methyl group to an α,β-unsaturated ester. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched this compound.

Furthermore, chiral pool synthesis offers a viable route. This method starts with a readily available enantiopure starting material. For a related compound, (S)-3-amino-4-(3,4-dichlorophenyl)butanoic acid, a synthesis starting from L-alanine has been reported. A similar conceptual approach could be adapted for the synthesis of this compound.

StrategyDescriptionKey Considerations
Asymmetric HydrogenationReduction of an unsaturated precursor using a chiral catalyst.Catalyst selection, substrate purity, reaction conditions (pressure, temperature, solvent).
Chiral AuxiliaryTemporary incorporation of a chiral molecule to direct a stereoselective reaction.Choice of auxiliary, efficiency of diastereoselective step, conditions for auxiliary removal.
Chiral Pool SynthesisUse of a readily available enantiopure starting material.Availability of suitable starting materials, number of synthetic steps.

Diastereomeric Resolution Techniques

When a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through diastereomeric resolution. This classical technique involves the reaction of the racemic acid with a single enantiomer of a chiral resolving agent, typically a chiral base, to form a mixture of diastereomeric salts. libretexts.org

These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. libretexts.org Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the pure enantiomers of this compound. libretexts.org

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. libretexts.orgresearchgate.net The efficiency of the resolution is dependent on the choice of the resolving agent and the crystallization solvent.

Derivatization Strategies for Structural Modification

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives with potentially diverse properties.

Functionalization of the Butanoic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical transformations. Standard organic reactions can be employed to modify this functional group:

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can produce a library of esters.

Amidation: Coupling with a diverse range of primary and secondary amines using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can generate a series of amides. The synthesis of related N-aryl amides from butanoic acid derivatives has been documented. mdpi.comnih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(3,4-dichlorophenyl)butan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3).

Alpha-Functionalization: The carbon atom alpha to the carboxyl group can be functionalized. For instance, after conversion to an appropriate derivative like an acid chloride or ester, enolate formation followed by reaction with an electrophile can introduce substituents at the C2 position.

Modification of the Dichlorophenyl Substituent

The 3,4-dichlorophenyl ring can also be a target for modification, although the presence of two deactivating chloro substituents can make electrophilic aromatic substitution challenging. However, nucleophilic aromatic substitution (SNAr) could be possible under specific conditions, particularly if an activating group is present or if a strong nucleophile is used.

More commonly, modifications would involve palladium-catalyzed cross-coupling reactions. If one of the chloro groups can be selectively converted to a more reactive handle (e.g., a bromo, iodo, or triflate group), Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions could be employed to introduce a wide variety of substituents onto the aromatic ring.

Heterocyclic Ring Annulation and Scaffold Diversification

The butanoic acid chain and the dichlorophenyl ring can be utilized to construct new heterocyclic ring systems. For instance, intramolecular Friedel-Crafts acylation could lead to the formation of a tetralone derivative.

Furthermore, derivatives of this compound can serve as precursors for more complex heterocyclic structures. Research on the related 4-(3,4-dichlorophenyl)-4-oxobutanoic acid has shown that it can be a versatile starting material for the synthesis of pyridazinones and other fused heterocyclic systems. mdpi.comresearchgate.net For example, reaction with hydrazine (B178648) can lead to the formation of a dihydropyridazinone, which can be further modified to create a variety of fused ring systems, including thieno-pyrimido-pyridazines and tetrazolo-pyridazines. mdpi.comresearchgate.net The general principle of using a butanoic acid derivative to build a six-membered heterocyclic ring is a well-established strategy in organic synthesis. wikipedia.org

Derivatization SiteTransformationPotential ReagentsResulting Structures
Butanoic Acid MoietyEsterificationAlcohols, Acid CatalystsEsters
AmidationAmines, Coupling Agents (e.g., DCC, EDC)Amides
ReductionLiAlH4, BH3Primary Alcohols
Dichlorophenyl RingNucleophilic Aromatic SubstitutionStrong NucleophilesSubstituted Phenyl Rings
Cross-Coupling ReactionsBoronic acids, Alkenes, Alkynes, Amines (with Pd catalyst)Biaryls, Styrenes, Tolanes, Anilines
Ring AnnulationIntramolecular CyclizationFriedel-Crafts conditionsFused Ring Systems (e.g., Tetralones)
Heterocycle FormationHydrazines, etc.Pyridazinones, Fused Heterocycles

Molecular Interactions and Biological Activity Mechanisms of 3 3,4 Dichlorophenyl Butanoic Acid Derivatives

Enzymatic Target Identification and Inhibition Modalities

The biological activity of 3-(3,4-dichlorophenyl)butanoic acid derivatives is often linked to their ability to inhibit specific enzymes. Research has focused on their potential to modulate key enzymes involved in metabolic pathways, particularly those with implications for neurological and metabolic disorders.

Kynurenine (B1673888) 3-hydroxylase, also known as kynurenine 3-monooxygenase (KMO), is a critical enzyme in the kynurenine pathway, the primary route for tryptophan metabolism. capes.gov.brnih.govfrontiersin.org Inhibition of KMO is a therapeutic strategy aimed at rebalancing this pathway, as it can decrease the production of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid, while increasing the levels of the neuroprotective metabolite, kynurenic acid (KYNA). frontiersin.orgmdpi.comnih.gov

A structure-activity relationship (SAR) study on a class of inhibitors derived from 4-phenyl-4-oxo-butanoic acid has identified potent derivatives that act on KYN 3-OHase. capes.gov.brnih.gov Among these, compounds featuring the 3,4-dichlorophenyl moiety have shown significant inhibitory activity. The research highlighted 2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid and 2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid as particularly noteworthy inhibitors. capes.gov.br The inhibition of KYN 3-OHase by these compounds is considered a potential mechanism for counteracting neuronal damage caused by excitotoxins. capes.gov.brmdpi.com

Table 1: KYN 3-OHase Inhibitors Derived from 4-Phenyl-4-oxo-butanoic Acid This interactive table summarizes key derivatives and their role as inhibitors of Kynurenine 3-Hydroxylase.

Compound Name Base Structure Key Findings Reference(s)
2-hydroxy-4-(3,4-dichlorophenyl)-4-oxobutanoic acid 4-Phenyl-4-oxo-butanoic acid Identified as one of the most interesting and potent inhibitors from the SAR study. capes.gov.br
2-benzyl-4-(3,4-dichlorophenyl)-4-oxo-butanoic acid 4-Phenyl-4-oxo-butanoic acid Emerged as another highly interesting derivative with strong inhibitory activity. capes.gov.br
Ro 61-8048 Sulfonamide derivative A potent KYN 3-OHase inhibitor that raises KYNA levels and has been shown to reduce the development of levodopa-induced dyskinesias in primate models. frontiersin.orgnih.gov

Beyond the kynurenine pathway, derivatives of this compound have been explored for their effects on other metabolic enzymes. The modulation of these enzymes can have significant physiological effects.

One notable example is the inhibition of human liver glycogen (B147801) phosphorylase a (hLGPa) by a series of 3-(3,4-dichlorophenyl)acrylamide derivatives. nih.gov Glycogen phosphorylase is a key enzyme in glycogenolysis, the process of breaking down glycogen into glucose. Its inhibition is a target for managing type 2 diabetes. In this research, (2E,2'E)-N,N'-pentane-1,5-diylbis[3-(3,4-dichlorophenyl)acrylamide] was found to be a particularly potent inhibitor of hLGPa, with an IC₅₀ value of 0.023 µM. nih.gov X-ray crystallography revealed that the inhibitor binds at the dimer interface site of the enzyme, where the 3,4-dichlorophenyl group engages in hydrophobic interactions. nih.gov

Transporter Protein Interaction and Modulation

The ability of compounds to cross biological membranes is fundamental to their bioactivity. Derivatives of this compound have been studied in the context of their interaction with specific transporter proteins that mediate the cellular uptake of essential molecules.

The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large, neutral amino acids such as phenylalanine and leucine. mdpi.comnih.gov It is highly expressed at the blood-brain barrier, in cancer cells, the placenta, and the testes, making it a key target for drug delivery to these tissues. nih.govnih.gov Several clinically used drugs, including L-Dopa for Parkinson's disease and the anticancer agent melphalan, utilize LAT1 to reach their target sites. nih.gov

The structural similarity of amino acid derivatives of this compound to the natural substrates of LAT1 suggests they may be recognized and transported by this protein. Specifically, (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid is a chiral amino acid derivative whose structure is amenable to interaction with LAT1. Its character as an amino acid analog with a bulky, hydrophobic dichlorophenyl group aligns with the substrate preferences of LAT1. mdpi.comnih.gov This interaction provides a potential mechanism for these compounds to achieve transport into the brain or tumor cells, where the transporter is overexpressed.

Exploration of Other Receptor Binding and Biological Pathways

Research into this compound derivatives has uncovered interactions with other biological targets and pathways beyond specific enzymes and transporters.

Studies have shown that heterocyclic compounds synthesized from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, a related butanoic acid precursor, exhibit antimicrobial and antifungal activities. mdpi.comresearchgate.net This suggests that these derivatives can interfere with biological pathways essential for the survival of certain microorganisms.

Furthermore, the core structure of these compounds serves as a valuable scaffold in medicinal chemistry. For instance, (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride is used as a synthetic building block for developing pharmaceutical agents, particularly those aimed at treating neurological disorders. This utility implies that more complex molecules built upon this framework are being designed to interact with various receptors and signaling pathways within the central nervous system. The inhibition of glycogen phosphorylase also represents another distinct biological pathway modulated by this class of compounds. nih.gov

Table 2: Summary of Biological Targets for this compound Derivatives This interactive table provides an overview of the different biological targets and the classes of derivatives that interact with them.

Biological Target Derivative Class Observed Effect Reference(s)
Kynurenine 3-Hydroxylase (KMO/KYN 3-OHase) 4-Phenyl-4-oxo-butanoic acids Enzyme Inhibition capes.gov.brnih.gov
Human Liver Glycogen Phosphorylase a (hLGPa) bis-3-(3,4-dichlorophenyl)acrylamides Enzyme Inhibition nih.gov
L-type Amino Acid Transporter 1 (LAT1) Amino-butanoic acids Potential for Transport/Binding mdpi.comnih.gov
Microbial Targets Heterocyclic compounds Antimicrobial/Antifungal Activity mdpi.comresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies for 3 3,4 Dichlorophenyl Butanoic Acid Analogs

Elucidation of Key Pharmacophoric Features Governing Biological Activity

A pharmacophore is an abstract description of molecular features that are necessary for a drug's biological activity. nih.gov For the 3-(3,4-Dichlorophenyl)butanoic acid series, the key pharmacophoric features generally consist of an aromatic region, a hydrophobic component, and hydrogen bond acceptors/donors. nih.gov

The core structure can be broken down into three main components:

The 3,4-Dichlorophenyl Group: This substituted aromatic ring is a critical feature. The dichlorophenyl moiety often serves as a hydrophobic region that can interact with non-polar pockets in a biological target. Its specific substitution pattern is crucial for orienting the molecule within a binding site.

The Butanoic Acid Backbone: This aliphatic chain acts as a spacer, connecting the aromatic ring to the acidic functional group. Its length and flexibility are important for achieving the optimal conformation for binding.

The Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in a target protein, such as an enzyme or receptor.

In studies of related compounds, such as 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid, modifications have been explored to understand the SAR. The reaction of this compound with various hydrazines to form pyridazinone derivatives demonstrates how altering the butanoic acid portion of the molecule can lead to new compounds with different biological profiles, such as antimicrobial activity. mdpi.comresearchgate.net The core 3,4-dichlorophenyl moiety is often retained as the key anchor for activity. mdpi.comresearchgate.net

The fundamental pharmacophoric elements are summarized below:

Pharmacophoric FeatureStructural ComponentPotential Role in Biological Activity
Aromatic & Hydrophobic Region3,4-Dichlorophenyl RingBinding to hydrophobic pockets in target proteins.
Hydrogen Bond Acceptor/DonorCarboxylic Acid GroupForms critical hydrogen bonds with receptor sites.
Hydrogen Bond Acceptor/DonorAmino Group (in amino-analogs)Provides additional point of interaction.
Flexible LinkerButanoic Acid ChainProvides proper orientation of functional groups.

Impact of Halogenation and Stereochemistry on Biological Efficacy

The specific atoms attached to the core structure and their spatial arrangement are defining factors for biological efficacy. For this compound analogs, the pattern of halogenation and the molecule's stereochemistry are paramount.

Halogenation: The presence, number, and position of halogen atoms on the phenyl ring significantly influence the compound's activity. The 3,4-dichloro substitution is a common pattern found in many biologically active molecules. This specific arrangement affects the electronic properties and lipophilicity of the ring, which in turn governs how it interacts with its biological target.

SAR studies on related compound series often highlight the importance of this disubstitution. For instance, in a series of anti-HIV compounds, derivatives with a 3,4-disubstituted phenyl ring were found to be particularly potent. nih.gov The activity varied based on the nature of the substituents:

3,4-dichloro: Often provides a good balance of electronic and steric properties for binding.

3,4-dimethoxy: In some series, this substitution can be more potent than mono-methoxy derivatives. nih.gov

3-chloro: Replacing a 3-methoxy group with a chlorine atom was found to decrease activity in one study, indicating the specific electronic and steric requirements of the target. nih.gov

The table below, derived from SAR studies of anti-HIV betulinic acid derivatives with substituted cinnamic acids, illustrates the impact of phenyl ring substitutions on biological activity. nih.gov

Substitution Pattern on Phenyl RingRelative Activity (Example from Anti-HIV Study) nih.gov
3-OCH₃-4-OHMost Potent (EC₅₀ 0.018 µM)
3,4-methylenedioxyHigh Potency (EC₅₀ 0.019 µM)
3,4-diOCH₃High Potency (EC₅₀ 0.029 µM)
3,4,5-triOCH₃Moderate Potency (EC₅₀ 0.041 µM)
3-ClLess Potent (EC₅₀ 0.13 µM)
mono-OCH₃ (2-, 3-, or 4-)Least Potent (EC₅₀ 0.076−0.17 µM)

Stereochemistry: When a molecule is chiral, meaning it has a non-superimposable mirror image, the two enantiomers (R and S forms) can have dramatically different biological activities. This is because biological targets like enzymes and receptors are themselves chiral. For analogs like (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid, the stereochemistry at the chiral center (carbon-3) is critical for its interaction with molecular targets. Often, only one enantiomer will fit correctly into the binding site to produce the desired effect, while the other may be inactive or even produce unwanted effects. The specific (S) or (R) configuration dictates the precise three-dimensional arrangement of the amino group, the carboxylic acid, and the dichlorophenylbenzyl group, which must match the topology of the target site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational modeling method used to identify correlations between the chemical structures of compounds and their biological activities. nih.gov Instead of relying solely on synthesizing and testing each compound, QSAR models can predict the activity of new, untested analogs, guiding synthetic efforts toward more potent molecules. nih.govnih.gov

These models work by:

Data Collection: A set of compounds with known structures and measured biological activities is compiled. For example, a dataset might include various analogs of this compound and their measured inhibition of a particular enzyme. nih.gov

Descriptor Calculation: For each molecule, a set of numerical values, or "descriptors," is calculated. These can represent various constitutional, topological, electronic, or steric properties.

Model Generation: Statistical methods are used to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: The model's predictive power is tested using an external set of compounds not used in its creation. researchgate.net

A QSAR study on 2-phenylacrylonitriles with activity against breast cancer cells included (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile in its dataset. nih.gov The goal of such a model is to understand which structural features are most influential. For instance, a QSAR model might reveal that specific electrostatic potentials or molecular shapes are key drivers of cytotoxicity. nih.gov By interpreting the model, chemists can gain insights into the SAR and design new structures with enhanced activity. nih.govnih.gov

The general workflow for a QSAR study is outlined below.

StepDescriptionExample
1. Data Set CompilationGathering structures and biological activity data (e.g., GI₅₀).A series of 80 2-phenylacrylonitriles, including a 3,4-dichlorophenyl analog. nih.gov
2. Structure & Descriptor GenerationDrawing structures and calculating molecular descriptors (e.g., electronic, steric).Using software like MarvinSketch to draw structures and calculate properties. nih.gov
3. Model BuildingCreating a statistical model (e.g., multiple linear regression) to link descriptors to activity.Developing an equation where Activity = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ...
4. Model Validation & InterpretationTesting the model's predictive ability and interpreting which features drive activity.Using the model to predict the activity of new compounds and identify features that increase potency. nih.gov

Advanced Computational and Theoretical Chemistry Investigations of 3 3,4 Dichlorophenyl Butanoic Acid

Density Functional Theory (DFT) Applications in Molecular Design and Analysis

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. biointerfaceresearch.commdpi.com By calculating the electron density, DFT methods can predict a wide range of molecular properties, offering a balance between accuracy and computational cost. biointerfaceresearch.commdpi.com For 3-(3,4-Dichlorophenyl)butanoic acid, DFT calculations are instrumental in understanding its stability, reactivity, and spectroscopic signatures. biointerfaceresearch.com

Electronic Properties and Frontier Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. schrodinger.com The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity. schrodinger.comreddit.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. reddit.com

While specific DFT studies on this compound are not extensively available in public literature, we can infer its electronic properties from studies on analogous butanoic acid derivatives. biointerfaceresearch.com For instance, DFT calculations on similar organic acids reveal the distribution and energies of their frontier orbitals. biointerfaceresearch.com The HOMO is typically localized on the electron-rich regions, such as the phenyl ring and the oxygen atoms of the carboxylic acid group, while the LUMO is often distributed over the electron-deficient areas. The dichlorophenyl group, with its electron-withdrawing chlorine atoms, significantly influences the electronic distribution and the energies of the frontier orbitals.

Table 1: Representative Frontier Orbital Energies and HOMO-LUMO Gap for a Substituted Butanoic Acid Derivative (Illustrative Data)
ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap (ΔE)5.3

This table presents illustrative data for a substituted butanoic acid derivative to demonstrate the typical values obtained from DFT calculations. The actual values for this compound would require specific computational analysis.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution within a molecule. chemrxiv.orgresearchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. chemrxiv.org Red typically indicates electron-rich areas with a negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue represents electron-poor regions with a positive electrostatic potential, prone to nucleophilic attack. Green and yellow denote areas with intermediate potential. chemrxiv.org

For this compound, the MEP map would reveal distinct regions of electrostatic potential. The oxygen atoms of the carboxylic acid group would be characterized by a strong negative potential (red) due to the lone pairs of electrons, making them primary sites for hydrogen bonding and interaction with electrophiles. The acidic proton of the carboxyl group would exhibit a strong positive potential (blue). The dichlorophenyl ring would present a more complex picture, with the electronegative chlorine atoms influencing the electron density distribution of the aromatic system.

Table 2: Expected Molecular Electrostatic Potential (MEP) Characteristics for this compound (Conceptual)
Molecular RegionExpected Electrostatic PotentialColor on MEP MapReactivity Implication
Carboxylic Acid Oxygen AtomsHighly NegativeRedSite for electrophilic attack and hydrogen bond acceptor
Carboxylic Acid Hydrogen AtomHighly PositiveBlueSite for nucleophilic attack and hydrogen bond donor
Dichlorophenyl RingModerately Negative to NeutralYellow/GreenPotential for π-π stacking and hydrophobic interactions
Chlorine AtomsSlightly NegativeLight Red/YellowInfluence on overall electronic distribution

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for screening potential drug candidates and understanding their binding mechanisms. nih.govnih.gov While specific docking studies for this compound are not widely reported, its structural features suggest it could be investigated as a ligand for various biological targets. For instance, its butanoic acid backbone is a common motif in molecules that interact with receptors in the central nervous system.

A hypothetical docking study could explore the interaction of this compound with a target protein. The simulation would predict the binding affinity (docking score) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding site. Molecular dynamics simulations could further be employed to study the stability of the ligand-protein complex over time.

Table 3: Hypothetical Molecular Docking Results of this compound with a Putative Target Protein
ParameterPredicted Value/Interaction
Binding Affinity (Docking Score)-7.5 kcal/mol (Illustrative)
Hydrogen Bond InteractionsCarboxylic acid group with polar residues (e.g., Arginine, Serine)
Hydrophobic InteractionsDichlorophenyl ring with non-polar residues (e.g., Leucine, Valine)
Other InteractionsPotential halogen bonding involving chlorine atoms

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling is a crucial step in rational drug design, defining the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govarxiv.orgmdpi.com A pharmacophore model can be generated based on the structure of a known active ligand, such as this compound, to identify other molecules with similar features from large chemical databases. nih.govmdpi.com

A pharmacophore model for this compound would likely include features such as a hydrogen bond donor (from the carboxylic acid OH), a hydrogen bond acceptor (from the carbonyl oxygen), a hydrophobic/aromatic region (the dichlorophenyl ring), and potentially a negative ionizable feature (the carboxylate group at physiological pH). This model could then be used for virtual screening to discover novel compounds with similar pharmacophoric features and potentially similar biological activity.

Table 4: Key Pharmacophoric Features of this compound
Pharmacophoric FeatureMolecular Moiety
Hydrogen Bond DonorCarboxylic acid hydroxyl group (-OH)
Hydrogen Bond AcceptorCarboxylic acid carbonyl group (C=O)
Aromatic/Hydrophobic Group3,4-Dichlorophenyl ring
Negative Ionizable FeatureCarboxylate group (-COO⁻)

Conformational Analysis and Torsion Angle Studies

The three-dimensional structure and flexibility of a molecule are critical for its biological activity. Conformational analysis investigates the different spatial arrangements of a molecule that result from rotation around its single bonds. ucalgary.cayoutube.com Torsion angles (or dihedral angles) are used to describe these rotations. ucalgary.ca

Table 5: Illustrative Torsion Angles in a Dichlorophenyl-substituted Butanoic Acid Derivative (based on a related crystal structure) mdpi.com
Torsion AngleDescriptionTypical Value (degrees)
C1-C2-C3-C4Rotation along the butanoic acid backbone~ -176°
C2-C3-C4-C(phenyl)Rotation around the bond connecting the chain to the phenyl group~ -157°
C3-C4-C(phenyl)-C(phenyl)Rotation of the phenyl ring~ 138°

Note: These values are from a related molecule and serve as an illustration of the potential conformational parameters for this compound.

Analytical Research Methodologies for Structural and Mechanistic Elucidation of 3 3,4 Dichlorophenyl Butanoic Acid and Its Derivatives

Advanced Spectroscopic Characterization in Academic Research

No specific Nuclear Magnetic Resonance (NMR), Infrared (IR), or UV-Vis spectroscopic data for 3-(3,4-Dichlorophenyl)butanoic acid could be retrieved.

X-ray Crystallography for Solid-State Structural Analysis and Supramolecular Interactions

There is no available X-ray crystallographic data for this compound in the searched databases.

Advanced Chromatographic and Mass Spectrometric Techniques for Research Sample Analysis

Specific methodologies regarding advanced chromatographic separation or mass spectrometric analysis for this compound were not found in the public domain.

Role As a Precursor and Chemical Building Block in Advanced Organic Synthesis Research

Intermediate in the Synthesis of Complex Pharmaceutical Scaffolds

The structural framework of 3-(3,4-Dichlorophenyl)butanoic acid, featuring a dichlorinated phenyl ring attached to a flexible butanoic acid chain, makes it a valuable starting material for creating complex molecular architectures. These architectures are foundational scaffolds in medicinal chemistry for the development of new therapeutic agents. The presence of the dichlorophenyl group is particularly significant, as halogen atoms can influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.

Derivatives of butanoic acid are employed as intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes. google.com For instance, related structures like 3-amino-4-(2,4,5-trifluorophenyl)butanoic acid are key intermediates for these inhibitors. google.com The butanoic acid backbone provides a synthetically adaptable scaffold that allows for the introduction of various functional groups necessary for biological activity.

Furthermore, research into related propanoic acid derivatives has shown their potential as foundational platforms for developing novel antimicrobial agents that target multidrug-resistant bacterial and fungal pathogens. This highlights the general utility of aryl-substituted short-chain carboxylic acids in generating scaffolds for a range of therapeutic applications.

Applications in the Development of Unnatural Amino Acid Derivatives

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that serve as powerful tools in drug discovery and protein engineering. nih.govsigmaaldrich.com They are used to create peptide-based drugs with improved stability, potency, and receptor selectivity. sigmaaldrich.comsigmaaldrich.com The aminatd derivative of the title compound, 3-amino-4-(3,4-dichlorophenyl)butanoic acid, is a key example of an unnatural β-homophenylalanine derivative.

The synthesis of such compounds introduces unique structural elements not found in the 20 canonical amino acids. nih.govsigmaaldrich.com The 3,4-dichlorophenyl group serves as a ring-substituted modification of phenylalanine, creating a UAA with distinct steric and electronic properties. These modifications are crucial for investigating structure-activity relationships and for designing peptidomimetics that can resist metabolic degradation by proteolysis. sigmaaldrich.com

The general strategies for synthesizing UAAs often involve the asymmetric synthesis from keto acids or the use of chiral auxiliaries to ensure high enantioselectivity, which is critical for biological applications. nih.gov The incorporation of UAAs like 3-amino-4-(3,4-dichlorophenyl)butanoic acid into peptide chains can alter the tertiary structure, providing a method to fine-tune the biological activity of peptide-based hormones, enzyme inhibitors, and neurotransmitters. sigmaaldrich.comsigmaaldrich.com

Contribution to the Synthesis of Heterocyclic Compounds for Research Applications

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core structure of a vast number of pharmaceutical agents. researchgate.net Research has demonstrated that butanoic acid derivatives containing the 3,4-dichlorophenyl moiety are effective precursors for a variety of heterocyclic systems. mdpi.comresearchgate.net A closely related compound, 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, has been extensively used to synthesize a new series of heterocyclic compounds for research, including those with potential antimicrobial and antifungal activities. mdpi.comresearchgate.net

This butanoic acid derivative serves as a versatile starting point for constructing several important heterocyclic rings through cyclization reactions. mdpi.comresearchgate.net For example, reaction with hydrazines yields pyridazinone derivatives. mdpi.comresearchgate.net These pyridazinones can be further modified; for instance, treatment with phosphorus oxychloride unexpectedly leads to the formation of a 6-(3,4-dichlorophenyl)-3-chloropyridazine derivative. mdpi.comresearchgate.net This chlorinated pyridazine (B1198779) is itself a valuable intermediate, which can be used to synthesize a range of other heterocycles, including:

Thio-derivatives through reaction with thiourea. researchgate.net

Tetrazolopyridazines via reaction with sodium azide. mdpi.com

Pyridazino[6,1-b]quinazolin-10-one by heating with anthranilic acid. mdpi.com

The research highlights the utility of the 3,4-dichlorophenyl butanoic acid scaffold as a launchpad for generating a library of diverse heterocyclic compounds for further scientific investigation. mdpi.com

Table 1: Examples of Heterocyclic Compounds Synthesized from a 3,4-Dichlorophenyl-Substituted Butanoic Acid Precursor mdpi.comresearchgate.net

Precursor/IntermediateReagent(s)Resulting Heterocyclic Compound
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acidHydrazine (B178648) Hydrate or Phenylhydrazine6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one
6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-onePhosphorus Oxychloride (POCl₃)6-(3,4-dichlorophenyl)-3-chloropyridazine
6-(3,4-dichlorophenyl)-3-chloropyridazineSodium Azide (NaN₃)6-(3,4-dichlorophenyl) nih.govmdpi.comresearchgate.netdocumentsdelivered.comtetrazolo[1,5-b]pyridazine
6-(3,4-dichlorophenyl)-3-chloropyridazineAnthranilic Acid2-(3,4-dichlorophenyl)-10H-pyridazino[6,1-b]quinazolin-10-one

Q & A

Q. What are the standard synthetic routes for 3-(3,4-Dichlorophenyl)butanoic acid, and how can purity be optimized?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation of 3,4-dichlorobenzene with a butanoic acid precursor, followed by catalytic hydrogenation or oxidation steps. Purity optimization includes column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Reaction progress should be monitored via thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Nuclear magnetic resonance (NMR; ¹H and ¹³C) confirms structural integrity, focusing on aromatic proton signals (δ 7.2–7.8 ppm) and the carboxylic acid proton (δ 12–13 ppm). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity, while mass spectrometry (ESI-MS) verifies molecular weight (theoretical: 233.08 g/mol) .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

Methodological Answer: Use in vitro assays such as enzyme inhibition (e.g., glutathione S-transferase, cyclooxygenase) at concentrations of 10–100 μM. Cytotoxicity can be screened via MTT assays in mammalian cell lines (e.g., HEK-293). Dose-response curves and IC₅₀ calculations are essential for quantifying activity .

Advanced Research Questions

Q. How does the substitution pattern of chlorine atoms influence the compound’s structure-activity relationship (SAR)?

Methodological Answer: Comparative SAR studies require synthesizing analogs with chlorine at different positions (e.g., 2,4- or 3,5-dichloro derivatives). Assess changes in lipophilicity (logP via shake-flask method) and binding affinity (surface plasmon resonance or isothermal titration calorimetry) to targets like G-protein-coupled receptors .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer: Discrepancies may arise from variations in stereochemical purity or assay conditions. Validate results using orthogonal methods (e.g., replace ELISA with fluorescence polarization for receptor binding). Replicate studies in multiple cell lines and control for batch-to-batch compound variability via HPLC .

Q. What experimental approaches elucidate interactions between this compound and enzymatic targets?

Methodological Answer: Employ X-ray crystallography or cryo-EM to resolve compound-enzyme complexes. Kinetic studies (Michaelis-Menten analysis) under varying pH and temperature conditions reveal inhibitory mechanisms. Molecular dynamics simulations predict binding stability and residue-specific interactions .

Q. How can toxicity profiles be established for this compound given limited safety data?

Methodological Answer: Conduct acute toxicity studies in rodent models (OECD Guideline 423) at doses up to 2000 mg/kg. In vitro genotoxicity assays (Ames test, comet assay) and hepatic microsomal stability studies (CYP450 inhibition screening) provide preliminary safety data. Always adhere to OSHA guidelines for laboratory handling .

Q. What strategies enable comparative studies with structurally similar dichlorophenyl derivatives?

Methodological Answer: Design a matrix of analogs with systematic substituent variations (e.g., methyl, nitro, or methoxy groups). Use molecular docking (AutoDock Vina) to predict binding modes and prioritize compounds for synthesis. Validate predictions via competitive binding assays .

Q. How can chiral synthesis and enantiomeric purity be achieved for stereoisomers of this compound?

Methodological Answer: Utilize asymmetric catalysis (e.g., chiral oxazaborolidine catalysts) or enzymatic resolution (lipases in organic solvents). Enantiomeric excess (ee) is quantified via chiral HPLC (Chiralpak AD-H column) or polarimetry. Absolute configuration is confirmed by X-ray crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.